molecular formula C12H20O4 B14791546 2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B14791546
M. Wt: 228.28 g/mol
InChI Key: PXONCXZYOMQBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a cyclobutyl ring, and a butanoic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. . This reaction is efficient and versatile, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the tert-butoxy group can act as a protecting group in synthetic chemistry, while the cyclobutyl ring can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl alcohol
  • Cyclobutyl acetate
  • Cyclobutyl alcohol

Uniqueness

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is unique due to its combination of a tert-butoxy group and a cyclobutyl ring, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-9(11(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,14,15)

InChI Key

PXONCXZYOMQBHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.